Diethyl methylmalonate
Overview
Description
Diethyl methylmalonate is a colorless, fragrant liquid . It is used as an intermediate for the synthesis of pharmaceuticals, particularly non-steroidal anti-inflammatory agents with 2-acrylpropionic acid structures . It is also used in the flavor and fragrance industries .
Synthesis Analysis
Diethyl methylmalonate can be prepared by the reaction of monochloroacetic acid with methanol, carbon monoxide, or by the reaction of cyanoacetic acid (the half nitriled-malonic acid) with ethyl alcohol . Another method involves the alkylation of diethyl malonate with methyl iodide in the presence of anhydrous potassium carbonate .
Molecular Structure Analysis
The molecular formula of Diethyl methylmalonate is C8H14O4 . Its InChI is InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 and its Canonical SMILES is CCOC(=O)C©C(=O)OCC .
Chemical Reactions Analysis
Diethyl methylmalonate reacts with 2-cyclohexenone under abnormal Michael conditions to form 2-(3-oxocyclohexyl)-2-cyclohexenone . It also causes the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .
Physical And Chemical Properties Analysis
Diethyl methylmalonate is a liquid at 20°C . It has a molecular weight of 174.19 g/mol , a boiling point of 199°C , a flash point of 82°C , and a specific gravity of 1.02 . Its refractive index is 1.41 .
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Diethyl ethoxymethylenemalonate serves as a starting material for synthesizing a range of compounds like pyrazole, pyrimidine, and quinoline, highlighting its role in atom economy and as an active methylene's building block (Z. Ya, 2013).
Use in Fused Heterocyclic Systems : Diethyl N,N-dimethylaminomethylenemalonate is used to synthesize various methylene groups in fused heterocyclic systems, including pyrazole, pyrimidine, and pyridine derivatives (Mihael Kušar, J. Svete, B. Stanovnik, 1996).
Synthesis of Fluorooxindole and Fluoro-Acetic Acid Derivatives : Diethyl 2-fluoromalonate ester is crucial for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives, particularly in nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates (Antal Harsanyi, G. Sandford, D. Yufit, J. Howard, 2014).
Impact on Energy Metabolism : Methylmalonate has shown to inhibit succinate-supported mitochondrial oxygen consumption by interfering with succinate uptake, affecting energy metabolism in conditions like methylmalonic acidaemia (S. R. Mirandola et al., 2008).
Solvent for Extracting Acetic Acid : Diethyl phenylmalonate and diethyl methyl-malonate are used as solvents for extracting acetic acid from aqueous solutions at various temperatures (O. Torul, N. Gultekin, S. Nohut, C. Duran, 1992).
Influence on Lactate Production in the Brain : Studies show that methylmalonate increases lactate production in the brain while reducing carbon dioxide production from glucose and acetate in suckling rats (M. Wajner et al., 1992).
Synthesis of Arylglycines : Diethyl N-Boc-iminomalonate acts as an electrophilic glycine equivalent, reacting with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates and arylglycines (P. Calí, M. Begtrup, 2004).
Dietary Implications in Methylmalonic Aciduria : A low isoleucine, threonine, methionine, and valine diet may be therapeutic for patients with methylmalonic aciduria due to deficient methylmalonyl-CoA racemase enzyme (E. Kang, P. J. Snodgrass, P. Gerald, 1972).
Involvement in Michael Addition Reactions : Diethyl methylmalonate is involved in Michael addition reactions, such as the addition to ethyl crotonate-(carbonyl-C14), which involves the migration of an ethoxycarbonyl group (O. Simamura, N. Inamoto, T. Suehiro, 1954).
Thermal Cleavage in Gas Chromatography : Diethyl acylmalonates undergo thermal cleavage during gas chromatographic analysis, producing volatile fragments (H. Binder, K. Groke, 1972).
Safety And Hazards
Diethyl methylmalonate is combustible and causes serious eye irritation . It is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces . After handling, skin should be washed thoroughly . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
properties
IUPAC Name |
diethyl 2-methylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQZOUHVTJNGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060565 | |
Record name | Propanedioic acid, methyl-, diethyl ester | |
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Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Diethyl methylmalonate | |
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Product Name |
Diethyl methylmalonate | |
CAS RN |
609-08-5 | |
Record name | Diethyl methylmalonate | |
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Record name | Diethyl methylmalonate | |
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Record name | DIETHYL METHYLMALONATE | |
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Record name | Propanedioic acid, 2-methyl-, 1,3-diethyl ester | |
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Record name | Propanedioic acid, methyl-, diethyl ester | |
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Record name | Diethyl methylmalonate | |
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Record name | DIETHYL METHYLMALONATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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